molecular formula C13H22N2O2S B7594042 4-(2,3-Dimethylthiomorpholine-4-carbonyl)-1-ethylpyrrolidin-2-one

4-(2,3-Dimethylthiomorpholine-4-carbonyl)-1-ethylpyrrolidin-2-one

Cat. No. B7594042
M. Wt: 270.39 g/mol
InChI Key: QFOQFZMFNSQVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dimethylthiomorpholine-4-carbonyl)-1-ethylpyrrolidin-2-one, commonly known as DMTMM, is a chemical compound that is widely used in organic synthesis. It is a highly efficient coupling reagent that is used for the synthesis of peptides, nucleotides, and other biologically active molecules. DMTMM is a white crystalline powder that is soluble in most organic solvents and is stable under normal laboratory conditions.

Mechanism of Action

The mechanism of action of DMTMM is based on its ability to activate carboxyl groups in the presence of a nucleophile such as an amine or an alcohol. DMTMM reacts with carboxyl groups to form an activated ester intermediate, which then reacts with the nucleophile to form the desired product. The reaction proceeds via an acyl transfer mechanism, which is highly efficient and selective.
Biochemical and Physiological Effects
DMTMM does not have any significant biochemical or physiological effects on its own. It is a highly reactive reagent that is used for the synthesis of biologically active molecules. The biological activity of the synthesized molecules depends on their chemical structure and properties.

Advantages and Limitations for Lab Experiments

DMTMM has several advantages over other coupling reagents such as DCC and HBTU. It is highly efficient, selective, and easy to use. DMTMM is also stable under normal laboratory conditions and does not require special handling or storage. However, DMTMM has some limitations, such as its high cost and limited availability. It is also not suitable for the synthesis of peptides containing acid-labile side chains such as aspartic acid and glutamic acid.

Future Directions

There are several future directions for the use of DMTMM in scientific research. One area of interest is the development of new coupling reagents that are more efficient and selective than DMTMM. Another area of interest is the application of DMTMM in the synthesis of complex molecules such as glycopeptides and glycolipids. Additionally, the use of DMTMM in the synthesis of peptide-based drugs and vaccines is an area of active research.

Synthesis Methods

DMTMM is synthesized by the reaction of 2,3-Dimethylthiomorpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to DMTMM by the addition of a proton source such as acetic acid. The overall reaction is shown below:

Scientific Research Applications

DMTMM is widely used in scientific research for the synthesis of peptides and other biologically active molecules. It is a highly efficient coupling reagent that is used in solid-phase peptide synthesis, solution-phase peptide synthesis, and other organic synthesis reactions. DMTMM is also used in the synthesis of nucleotides, oligosaccharides, and other complex molecules.

properties

IUPAC Name

4-(2,3-dimethylthiomorpholine-4-carbonyl)-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-4-14-8-11(7-12(14)16)13(17)15-5-6-18-10(3)9(15)2/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOQFZMFNSQVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)N2CCSC(C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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